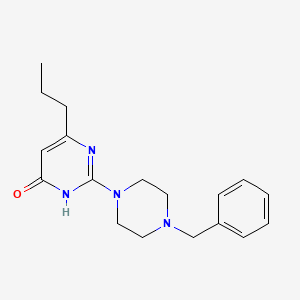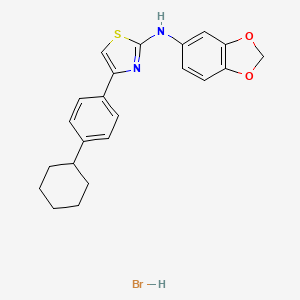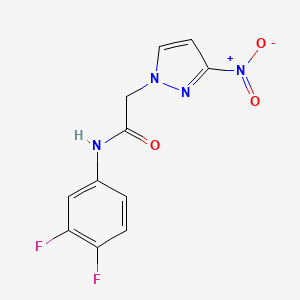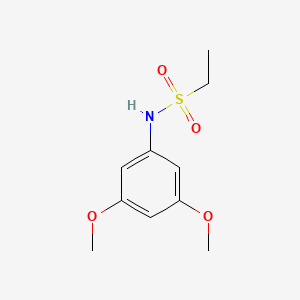![molecular formula C11H19N3O B6086793 {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B6086793.png)
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol, also known as MIMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIMP is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), which is expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 by MIMP stimulates the release of insulin and incretin hormones, making it a promising candidate for the treatment of type 2 diabetes and obesity.
Mécanisme D'action
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol exerts its pharmacological effects by selectively activating GPR119, a G protein-coupled receptor that is predominantly expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 by {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol leads to the release of insulin and incretin hormones, which in turn regulate glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol has been shown to have several biochemical and physiological effects, including the stimulation of insulin secretion, the enhancement of glucose-dependent insulin secretion, the promotion of incretin hormone release, and the regulation of lipid metabolism. These effects make {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol a promising candidate for the treatment of type 2 diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol in lab experiments is its high selectivity and potency for GPR119. This allows for precise targeting of the receptor and minimizes off-target effects. However, one limitation of using {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for the research and development of {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol. One potential direction is the optimization of its pharmacokinetic properties to improve its half-life and bioavailability. Another direction is the investigation of its effects on other metabolic pathways and its potential therapeutic applications in other metabolic disorders. Additionally, the development of novel GPR119 agonists based on the structure of {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol may lead to the discovery of more potent and selective compounds for the treatment of type 2 diabetes and obesity.
Méthodes De Synthèse
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol can be synthesized using a multi-step process that involves the condensation of 4-methyl-1H-imidazole-5-carbaldehyde with 2-piperidinemethanol in the presence of a Lewis acid catalyst. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to give the final product.
Applications De Recherche Scientifique
{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol can stimulate insulin secretion in pancreatic beta cells and increase the release of incretin hormones in intestinal L cells. In animal models of type 2 diabetes and obesity, {1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight.
Propriétés
IUPAC Name |
[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9-11(13-8-12-9)6-14-5-3-2-4-10(14)7-15/h8,10,15H,2-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERVZUSDXAZSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(2-phenylethyl)amino]propylidene}-1,3-cyclopentanedione](/img/structure/B6086715.png)


![N-(3-methoxypropyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6086742.png)
![1-(4-fluorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6086749.png)
![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6086757.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6086758.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B6086760.png)
![ethyl N-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6086767.png)

![1-[(6-methyl-2-pyridinyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6086800.png)
amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6086803.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6086822.png)